molecular formula C21H24N2O5 B14996706 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B14996706
M. Wt: 384.4 g/mol
InChI Key: XNFXCEIYTRGSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenoxyethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 3,5-dimethoxybenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenoxyethanone Moiety: The intermediate product is then reacted with phenoxyacetyl chloride to introduce the phenoxyethanone group. This step also involves a nucleophilic substitution reaction, typically carried out in an organic solvent like dichloromethane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzoyl groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including central nervous system disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, such as serotonin and dopamine receptors, which modulate neurotransmitter activity. This binding can lead to anxiolytic, antidepressant, and antipsychotic effects. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other piperazine derivatives, such as:

    1-(3-chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine: This compound has similar structural features but includes a chlorobenzoyl group, which may alter its biological activity and chemical properties.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring but are fused with a benzothiazole moiety, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H24N2O5/c1-26-18-12-16(13-19(14-18)27-2)21(25)23-10-8-22(9-11-23)20(24)15-28-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3

InChI Key

XNFXCEIYTRGSOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.